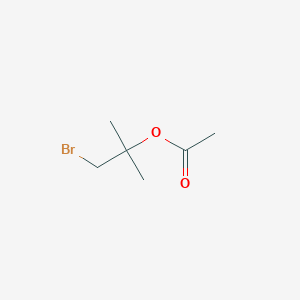

1-Bromo-2-methylpropan-2-yl acetate

Description

Contextualization within Halogenated Esters and Organic Intermediates

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms and an ester functional group. wikipedia.org These compounds are often employed as intermediates in the synthesis of more complex molecules. wikipedia.org The halogen atom, being a good leaving group, provides a site for nucleophilic substitution, while the ester group can be hydrolyzed or otherwise modified. This dual functionality makes halogenated esters versatile building blocks in organic synthesis. wikipedia.org

Importance in Synthetic Chemistry

The significance of 1-Bromo-2-methylpropan-2-yl acetate (B1210297) in synthetic chemistry stems from its potential to participate in a variety of reactions. While specific, large-scale industrial applications may not be extensively documented, its structure suggests its utility in several key synthetic operations. For instance, the bromine atom can be displaced by a wide range of nucleophiles, allowing for the introduction of new functional groups at that position.

Furthermore, compounds with similar structural motifs, such as other α-halo esters, are known to be potent alkylating agents. wikipedia.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental aspect of building molecular complexity. The tert-butyl-like structure adjacent to the bromine atom can also influence the stereochemical outcome of reactions, a critical consideration in modern asymmetric synthesis.

Structural Features and Chemical Environment Analysis

The molecular structure of 1-Bromo-2-methylpropan-2-yl acetate is key to understanding its chemical behavior. The molecule possesses a tertiary carbon atom bonded to both a bromine atom and an acetate group. This arrangement has significant implications for its reactivity. The tertiary nature of the carbon bearing the bromine atom suggests that it may undergo nucleophilic substitution reactions through an SN1-type mechanism, involving the formation of a carbocation intermediate.

The chemical environment of the various atoms within the molecule can be analyzed using spectroscopic techniques. For instance, in ¹³C NMR spectroscopy, one would expect to observe distinct signals for the different carbon atoms in the molecule. Based on the structure of the related compound 1-bromo-2-methylpropane (B43306), which shows three distinct carbon environments, a similar pattern would be anticipated for this compound, with additional signals corresponding to the acetate group. docbrown.info The chemical shifts of these signals would be influenced by the electronegativity of the neighboring atoms, with the carbon attached to the bromine and oxygen atoms exhibiting a downfield shift. docbrown.info

Similarly, ¹H NMR spectroscopy would provide information about the different types of protons and their connectivity. The protons on the methyl groups would likely appear as distinct singlets, and their chemical shifts would be influenced by the proximity of the electronegative bromine and oxygen atoms.

The table below summarizes some of the key properties of this compound. biosynth.comsynblock.com1pchem.com

| Property | Value |

| Chemical Formula | C₆H₁₁BrO₂ |

| Molecular Weight | 195.05 g/mol |

| CAS Number | 41084-87-1 |

| SMILES | CC(=O)OC(C)(C)CBr |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-2-methylpropan-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-5(8)9-6(2,3)4-7/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIMGMQVSWHVAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41084-87-1 | |

| Record name | 1-bromo-2-methylpropan-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2 Methylpropan 2 Yl Acetate and Its Precursors

Strategies for the Preparation of 1-Bromo-2-methylpropan-2-ol (B41836) as a Key Precursor

The primary route for synthesizing 1-bromo-2-methylpropan-2-ol involves the reaction of an alcohol with a brominating agent. A common laboratory-scale synthesis utilizes tert-butyl alcohol and hydrobromic acid. In a typical procedure, tert-butanol (B103910) is reacted with hydrobromic acid, often in the presence of a catalyst like sulfuric acid, to facilitate the conversion. The reaction mixture is carefully controlled, often at reduced temperatures, to manage the exothermic nature of the reaction.

Another approach involves the photobromination of 2-methylpropane, which can yield a mixture of products including 1-bromo-2-methylpropane (B43306) and 2-bromo-2-methylpropane (B165281). doubtnut.com However, this method may require subsequent separation of isomers to isolate the desired precursor.

The conversion of 2-methylpropan-1-ol to 2-methylpropan-2-ol can be achieved through a rearrangement reaction involving protonation of the alcohol and a subsequent hydride shift to form a more stable tertiary carbocation, which is then attacked by a nucleophile. doubtnut.com This tertiary alcohol can then be subjected to bromination.

A method for the preparation of 2-bromo-2-methylpropane involves the bromination of tert-butyl alcohol using a microchannel reactor. google.com This technique allows for precise control of reaction conditions, potentially leading to higher yields and selectivity. google.com

The reaction of allyl bromide with sulfuric acid and copper sulfate (B86663) has also been reported for the synthesis of a bromopropanol derivative, suggesting the possibility of similar approaches for branched bromo-alcohols. prepchem.com

Esterification Routes to 1-Bromo-2-methylpropan-2-yl acetate (B1210297)

Once the precursor, 1-bromo-2-methylpropan-2-ol, is obtained, the next step is esterification to yield 1-bromo-2-methylpropan-2-yl acetate. This can be achieved through direct esterification or transesterification.

Direct Esterification Approaches

Direct esterification, also known as Fischer esterification, involves the reaction of the alcohol (1-bromo-2-methylpropan-2-ol) with a carboxylic acid (acetic acid) in the presence of an acid catalyst. fiveable.me This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed. fiveable.meresearchgate.net Common acid catalysts include sulfuric acid. fiveable.me The reaction is often carried out under reflux conditions to increase the reaction rate. fiveable.mescienceready.com.au

However, the direct esterification of tertiary alcohols can be challenging due to their tendency to undergo dehydration to form olefins in the presence of strong acids. google.com To circumvent this, milder methods have been developed. One such method involves the use of a sulfonic acid cation exchange resin with a macro-reticular structure as a catalyst in a non-aqueous system. google.com This allows the reaction to be carried out at lower temperatures, minimizing side reactions. google.com Another approach utilizes a simple 2,2'-biphenol-derived phosphoric acid catalyst for the dehydrative esterification of alcohols and carboxylic acids. organic-chemistry.org

The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP), is another mild method suitable for acid-sensitive substrates and is commonly used for the formation of t-butyl esters. researchgate.netcommonorganicchemistry.com

Transesterification Processes

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. wikipedia.org This method can be used to synthesize this compound by reacting 1-bromo-2-methylpropan-2-ol with an acetate ester, such as methyl acetate or ethyl acetate, in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be shifted towards the desired product by removing the alcohol byproduct (methanol or ethanol) through distillation. wikipedia.org

Enzymatic transesterification, using lipases, has emerged as a greener alternative. nih.gov While tertiary alcohols are generally challenging substrates due to steric hindrance, engineered enzymes have shown improved activity and selectivity for the transesterification of tertiary alcohols. nih.gov

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the synthesis of this compound, several green chemistry principles can be applied. organic-chemistry.orgacs.org

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product is a key principle. acs.org Direct addition reactions, for example, have a high atom economy.

Use of Catalysts: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. epa.gov The use of recyclable catalysts like ion-exchange resins or enzyme catalysts aligns with this principle. nih.govnih.gov

Safer Solvents and Auxiliaries: The use of innocuous solvents is encouraged. acs.org Ideally, reactions are carried out in solvent-free conditions or in greener solvents like water. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. epa.gov The development of catalysts that are active under mild conditions contributes to this goal. organic-chemistry.org

Renewable Feedstocks: Utilizing renewable starting materials is a fundamental aspect of green chemistry. epa.gov While not directly applicable to the synthesis from petrochemical sources, exploring bio-based routes for the precursor alcohol would be a significant step.

The use of solid acid catalysts, such as Dowex H+, offers an environmentally friendly approach to esterification as the catalyst is reusable and the process can be simplified. nih.gov

Purification Techniques and Strategies for Synthetic Products

After synthesis, the crude product, whether it is the precursor alcohol or the final ester, needs to be purified to remove unreacted starting materials, catalysts, and byproducts.

A common technique for purifying alkyl halides and esters is solvent extraction. youtube.com This involves washing the crude product with an aqueous solution, such as sodium bicarbonate, to remove acidic impurities. youtube.com The organic layer containing the desired product is then separated.

Distillation is another crucial purification method. scienceready.com.au Simple or fractional distillation can be used to separate the product from impurities with different boiling points. For volatile esters, steam distillation can be an effective purification technique. researchgate.net

For non-volatile impurities or to remove residual water, drying agents like anhydrous calcium chloride or magnesium sulfate are often used. scribd.com In some cases, chromatography, such as column chromatography, may be necessary to achieve a high degree of purity. researchgate.net

Advanced Reaction Studies and Mechanistic Insights

Nucleophilic Substitution Pathways (SN1 vs. SN2)

Nucleophilic substitution reactions for 1-bromo-2-methylpropan-2-yl acetate (B1210297) are exceptionally slow and face significant mechanistic hurdles for both SN1 and SN2 pathways. The structure of the substrate, which features a bromine atom on a primary carbon that is adjacent to a quaternary carbon, is the principal reason for this low reactivity. This arrangement is analogous to neopentyl halides, which are famously unreactive in substitution reactions. quora.comquora.com

The competition between SN1 and SN2 mechanisms is largely theoretical in this case, as both are heavily disfavored.

| Feature | SN1 Pathway Analysis | SN2 Pathway Analysis |

| Substrate | Primary alkyl halide | Primary alkyl halide, but highly hindered |

| Rate-Determining Step | Formation of a primary carbocation | Bimolecular collision with nucleophile |

| Carbocation Stability | The formation of a primary carbocation is energetically very unfavorable. quora.comchemist.sg | Not applicable |

| Steric Hindrance | Not a primary barrier for leaving group departure, but the subsequent carbocation is unstable. | Severe steric hindrance from the adjacent quaternary carbon and acetate group impedes backside attack. quora.comquora.com |

| Overall Likelihood | Extremely low due to high-energy primary carbocation intermediate. | Extremely low due to profound steric hindrance. quora.com |

Role of Steric Hindrance and Electronic Effects

Steric and electronic factors are the definitive controls for substitution reactions in 1-bromo-2-methylpropan-2-yl acetate.

Steric Hindrance : The SN2 mechanism requires a nucleophile to approach the electrophilic carbon from the side opposite the leaving group (backside attack). In this molecule, the bulky quaternary carbon, bonded to two methyl groups and the acetate functionality, effectively shields the primary carbon from this approach. quora.comquora.com This makes the transition state for an SN2 reaction energetically inaccessible.

Electronic Effects : The SN1 pathway is contingent on the formation of a carbocation intermediate. libretexts.org The departure of the bromide ion would generate a primary carbocation. Primary carbocations are highly unstable due to poor stabilization from hyperconjugation and inductive effects. quora.comchemist.sg While a subsequent 1,2-methyl shift could theoretically produce a more stable tertiary carbocation, the initial formation of the unstable primary carbocation represents a significant energy barrier, making the SN1 route non-viable under normal conditions. quora.com

Influence of Leaving Group Efficacy

The leaving group in this compound is a bromide ion (Br⁻). Bromide is considered a good leaving group because it is the conjugate base of a strong acid (hydrobromic acid, HBr). Its stability in solution, due to its large size and polarizability, facilitates the cleavage of the carbon-bromine bond. While a good leaving group is essential for both SN1 and SN2 reactions, its effectiveness cannot overcome the prohibitive steric and electronic barriers inherent in the structure of this compound. stackexchange.com

Elimination Reaction Dynamics (E1 vs. E2)

Elimination reactions, which form alkenes, typically involve the removal of a leaving group and a proton from an adjacent carbon (a β-hydrogen). chemicalnote.com In the case of this compound, the α-carbon is the one bonded to the bromine (-CH₂Br). The adjacent carbon, or β-carbon, is the quaternary center [-C(CH₃)₂-].

Crucially, this β-carbon has no attached hydrogen atoms. Both E1 and E2 mechanisms require the presence of a β-hydrogen to be abstracted by a base. lumenlearning.comnumberanalytics.com Since there are no β-hydrogens in the structure, neither the unimolecular (E1) nor the bimolecular (E2) elimination pathway is possible.

Regioselectivity and Stereoselectivity Considerations

Regioselectivity in elimination reactions, such as the preference for the more substituted alkene (Zaitsev's rule) or the less substituted alkene (Hofmann's rule), dictates which constitutional isomer is the major product when multiple β-hydrogens are available on different carbons. chemicalnote.comyoutube.com Stereoselectivity concerns the preferential formation of one stereoisomer (e.g., E vs. Z) over another. khanacademy.org

As this compound cannot undergo β-elimination due to the absence of β-hydrogens, considerations of regioselectivity and stereoselectivity are not applicable to this compound in the context of E1 or E2 reactions.

Ester Hydrolysis and Transesterification Mechanisms

The ester functional group in this compound is a site of reactivity. Hydrolysis, the cleavage of the ester by water, can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis : In most esters, acid-catalyzed hydrolysis proceeds via nucleophilic attack of water on the protonated carbonyl carbon. youtube.com However, because the ester's oxygen atom is attached to a tertiary carbon, an alternative SN1-type mechanism can occur. chemistrysteps.com In this pathway, after protonation of the carbonyl oxygen, the C-O bond between the tertiary carbon and the oxygen atom cleaves. This is favorable because it generates a relatively stable tertiary carbocation. The reaction proceeds via the loss of acetic acid as a leaving group, followed by the capture of the carbocation by water to form the final alcohol product. This process is reversible. libretexts.orgchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the tertiary alkoxide as the leaving group. In the final step, the alkoxide, being a strong base, deprotonates the newly formed carboxylic acid (acetic acid). This acid-base reaction is essentially irreversible and drives the reaction to completion, yielding a carboxylate salt and an alcohol. libretexts.orgchemistrysteps.com

| Hydrolysis Type | Catalyst/Reagent | Key Intermediate | Products | Reversibility |

| Acid-Catalyzed | Strong Acid (e.g., H₂SO₄) / H₂O | Tertiary carbocation | Acetic acid, 1-bromo-2-methylpropan-2-ol (B41836) | Reversible. libretexts.orgchemistrysteps.com |

| Base-Catalyzed | Strong Base (e.g., NaOH) | Tetrahedral intermediate | Carboxylate salt (e.g., Sodium acetate), 1-bromo-2-methylpropan-2-ol | Irreversible. chemistrysteps.comyoutube.com |

Transesterification : This reaction involves converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. researchgate.net For this compound, reaction with an alcohol (R'-OH) would lead to the formation of a new ester and 1-bromo-2-methylpropan-2-ol. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water.

Radical Reactions Involving Halogenated Centers

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a carbon-centered radical. Alkyl halides are frequently used as initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). researchgate.net

In a typical ATRP process, a transition metal complex, commonly copper-based, abstracts the halogen atom from the initiator molecule. This one-electron transfer generates a carbon radical and a higher oxidation state metal-halide complex. The resulting primary radical from this compound could then initiate the polymerization of monomer units. The controlled nature of this process stems from the reversible deactivation of the growing polymer chain by the metal-halide complex, which allows for the synthesis of polymers with well-defined molecular weights and low dispersity. researchgate.net

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 1-Bromo-2-methylpropan-2-yl acetate (B1210297), NMR would provide definitive information about its carbon framework and proton environments.

The ¹H NMR spectrum of 1-Bromo-2-methylpropan-2-yl acetate is predicted to be relatively simple, showing three distinct signals, all of which would be singlets due to the absence of adjacent protons (vicinal coupling). The integration of these signals would correspond to a 2:6:3 ratio of protons.

The predicted chemical shifts (δ) in a solvent like deuterated chloroform (B151607) (CDCl₃) are based on comparisons with similar structures like tert-butyl acetate and neopentyl bromide. nih.govnih.gov

-CH₂Br protons: The two protons on the carbon bearing the bromine atom are expected to be the most deshielded, appearing furthest downfield around 3.3–3.5 ppm . This is due to the strong electron-withdrawing inductive effect of the bromine atom.

-C(CH₃)₂ protons: The six equivalent protons of the two methyl groups attached to the quaternary carbon are predicted to resonate at approximately 1.5–1.7 ppm .

CH₃CO- protons: The three protons of the acetyl methyl group are expected to appear around 2.0–2.1 ppm , a characteristic region for acetate esters. wiredchemist.com

Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |

|---|---|---|---|

| -CH₂Br | 3.3 - 3.5 | 2H | Singlet (s) |

| CH₃CO- | 2.0 - 2.1 | 3H | Singlet (s) |

| -C(CH₃)₂- | 1.5 - 1.7 | 6H | Singlet (s) |

The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to each unique carbon environment in the molecule.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the largest chemical shift, appearing around 170 ppm .

Quaternary Ester Carbon (-O-C(CH₃)₂): The quaternary carbon bonded to the ester oxygen is predicted to be in the range of 80–85 ppm , similar to the quaternary carbon in tert-butyl acetate. chemicalbook.com

Brominated Methylene (B1212753) Carbon (-CH₂Br): The carbon atom directly bonded to bromine is expected to appear around 40–45 ppm . docbrown.info

Gem-Dimethyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons attached to the quaternary center are predicted to resonate in the 25–28 ppm range.

Acetyl Methyl Carbon (CH₃CO-): The methyl carbon of the acetate group is typically found around 21–22 ppm .

Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| -O-C(CH₃)₂- | 80 - 85 |

| -CH₂Br | 40 - 45 |

| -C(CH₃)₂- | 25 - 28 |

| CH₃CO- | 21 - 22 |

To unambiguously confirm the structure, two-dimensional (2D) NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling between the three isolated proton environments.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached, confirming the assignments made in the 1D spectra. For instance, the proton singlet at ~3.4 ppm would correlate with the carbon signal at ~42 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for connecting the isolated spin systems. It would reveal correlations between protons and carbons separated by two or three bonds. Crucial correlations would include:

A cross-peak between the methylene protons (-CH₂Br) at ~3.4 ppm and the quaternary carbon (-O-C (CH₃)₂) at ~82 ppm.

Cross-peaks between the gem-dimethyl protons at ~1.6 ppm and both the quaternary carbon (~82 ppm) and the methylene carbon (-C H₂Br) at ~42 ppm.

A cross-peak between the acetyl methyl protons (~2.1 ppm) and the carbonyl carbon (~170 ppm).

Infrared (IR) and Raman Spectroscopy Approaches

Infrared (IR) and Raman spectroscopy identify functional groups within a molecule by probing their vibrational frequencies. The IR spectrum of this compound is expected to be dominated by features from the ester group.

C=O Stretch: A very strong and sharp absorption band characteristic of an ester carbonyl stretch is predicted between 1735–1750 cm⁻¹ . chemicalbook.com

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group are expected, typically appearing as strong bands around 1240 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).

C-H Stretch: Absorptions corresponding to sp³ C-H stretching will be present in the region just below 3000 cm⁻¹ (approx. 2850–2980 cm⁻¹ ).

C-Br Stretch: A weaker absorption in the fingerprint region, typically between 600–700 cm⁻¹ , would correspond to the C-Br stretching vibration. docbrown.info

Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric, less polar bonds.

Predicted Infrared (IR) Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| sp³ C-H Stretch | 2850 - 2980 | Medium-Strong |

| C=O Stretch (Ester) | 1735 - 1750 | Strong, Sharp |

| C-O Stretch (Asymmetric) | ~1240 | Strong |

| C-O Stretch (Symmetric) | ~1050 | Strong |

| C-Br Stretch | 600 - 700 | Weak-Medium |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Electron Ionization (EI-MS): This high-energy technique causes extensive fragmentation, providing a characteristic fingerprint for the molecule.

Molecular Ion: The molecular ion peak ([M]⁺) would appear as a doublet with a ~1:1 intensity ratio due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br). These peaks would be found at m/z 194 and 196 . However, for a tertiary ester, these peaks may be very weak or entirely absent due to rapid fragmentation.

Key Fragments: The fragmentation pattern would likely be dominated by the formation of stable carbocations.

m/z 101: Loss of the bromomethyl radical (•CH₂Br) would yield the highly stable [CH₃COOC(CH₃)₂]⁺ oxonium ion. This is predicted to be a very prominent peak.

m/z 135/137: Cleavage of the ester C-O bond would result in the [BrCH₂C(CH₃)₂]⁺ cation.

m/z 43: The acetyl cation, [CH₃CO]⁺, is a very common and often the base peak in the mass spectra of acetate esters. massbank.eu

m/z 57: While less likely than the m/z 101 fragment, the tert-butyl cation, [C(CH₃)₃]⁺, could be formed through rearrangement.

Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically leaves the molecule intact. In positive ion mode, ESI-MS would likely show the molecule as a sodium adduct ([M+Na]⁺), which would appear as a characteristic doublet at m/z 217 and 219 . Adducts with other ions like potassium ([M+K]⁺ at m/z 233 and 235) or protons ([M+H]⁺ at m/z 195 and 197) may also be observed with minimal fragmentation.

Predicted EI-MS Fragmentation

| Predicted m/z | Identity of Fragment |

|---|---|

| 194 / 196 | [M]⁺ (Molecular Ion) |

| 135 / 137 | [M - OCOCH₃]⁺ |

| 101 | [M - CH₂Br]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak likely) |

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound (C₆H₁₁BrO₂), HRMS can differentiate its exact mass from other molecules with the same nominal mass.

The presence of bromine, with its two stable isotopes ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion will appear as two peaks of nearly equal intensity, separated by two mass-to-charge units (M and M+2). This distinctive pattern is a key indicator for the presence of a single bromine atom in the molecule. miamioh.edu

Detailed Research Findings:

In a typical HRMS analysis using an electrospray ionization (ESI) source, this compound would be expected to show protonated molecules [M+H]⁺ or adducts with other ions present in the mobile phase, such as sodium [M+Na]⁺. The high resolving power of the mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument, allows for the determination of the m/z value to several decimal places. mdpi.com This high accuracy enables the calculation of the elemental formula.

The expected exact masses for the isotopic molecular ions of this compound are:

C₆H₁₁⁷⁹BrO₂: 193.9942 g/mol

C₆H₁₁⁸¹BrO₂: 195.9922 g/mol

The observation of ions with these exact masses in the HRMS spectrum would provide strong evidence for the confirmation of the chemical formula C₆H₁₁BrO₂.

Table 1: Representative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) |

|---|---|---|---|

| [C₆H₁₁⁷⁹BrO₂ + H]⁺ | 195.0019 | 195.0015 | -2.05 |

| [C₆H₁₁⁸¹BrO₂ + H]⁺ | 197.0000 | 196.9996 | -2.03 |

| [C₆H₁₁⁷⁹BrO₂ + Na]⁺ | 216.9838 | 216.9834 | -1.84 |

This table contains representative data based on typical instrument accuracy.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating this compound from any impurities, starting materials, or byproducts and for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information and aids in their identification. birchbiotech.comlibretexts.org

Detailed Research Findings:

In a typical GC-MS analysis, a dilute solution of the compound is injected into the GC, where it is vaporized. The vaporized sample is carried by an inert gas through a capillary column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For haloalkane esters, a non-polar or medium-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often effective. nih.gov

The mass spectrometer then ionizes the eluted compounds, typically through electron ionization (EI), causing fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the ester group and the carbon-bromine bond.

Expected key fragmentation pathways for this compound in EI-MS include:

Loss of the bromo-methyl group (•CH₂Br) to yield a stable tertiary carbocation.

Cleavage of the ester bond, leading to fragments corresponding to the acylium ion (CH₃CO⁺) and the bromo-alkyl portion.

The McLafferty rearrangement, if sterically feasible, although less likely for this specific structure. acs.org

Purity assessment by GC-MS involves integrating the peak areas of all detected compounds in the chromatogram. The purity of this compound is calculated as the percentage of its peak area relative to the total area of all peaks, excluding the solvent peak. birchbiotech.com

Table 2: Representative GC-MS Method Parameters and Findings

| Parameter | Value |

|---|---|

| GC System | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Detector | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-400 |

| Retention Time | ~8.5 min (representative) |

| Purity (example) | 99.5% (by peak area normalization) |

This table contains representative data and parameters.

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC is a suitable method for purity assessment. researchgate.net

Detailed Research Findings:

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions of the analyte with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

For the analysis of this compound, an isocratic mobile phase of acetonitrile and water can be effective. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester carbonyl group provides some UV absorbance, typically at wavelengths around 210 nm. semanticscholar.org

Purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. A calibration curve can be constructed using standards of known concentration to accurately quantify the purity. nih.gov HPLC is also scalable for preparative purposes, allowing for the isolation of highly pure this compound. sielc.com

Table 3: Representative HPLC Method Parameters and Findings

| Parameter | Value |

|---|---|

| HPLC System | Agilent 1200 Series or similar |

| Column | Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.2 min (representative) |

| Purity (example) | >99.0% (by peak area normalization) |

This table contains representative data and parameters.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. While specific DFT studies on 1-Bromo-2-methylpropan-2-yl acetate (B1210297) are not found in the search results, a hypothetical study would likely involve:

Geometry Optimization: Determining the lowest energy structure and its corresponding geometric parameters (bond lengths, bond angles, and dihedral angles).

Electronic Property Analysis: Calculating key electronic descriptors. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions susceptible to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) Analysis: Investigating charge distribution, hybridization, and delocalization of electron density within the molecule. This could quantify the stability arising from hyperconjugative interactions, such as those between the methyl groups and the central quaternary carbon.

Molecular Electrostatic Potential (MESP): Mapping the electrostatic potential onto the electron density surface to visualize charge distribution and predict sites for intermolecular interactions.

A study on a related compound, 2-bromo-2-methyl-1-phenylpropan-1-one, utilized DFT to optimize molecular geometry and analyze HOMO-LUMO energy gaps to understand chemical activity. Similar approaches could be applied to 1-Bromo-2-methylpropan-2-yl acetate to elucidate its reactivity.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy. While more computationally intensive than DFT, they can provide benchmark data for:

High-Accuracy Energy Calculations: Precisely calculating the total electronic energy of the molecule.

Validation of DFT Results: Comparing geometric and electronic parameters obtained from various ab initio methods with DFT results to validate the chosen functional and basis set.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into dynamic processes and conformational landscapes. For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the most stable conformers (rotational isomers) and the energy barriers between them. This is particularly relevant for the rotatable bonds associated with the acetate and bromo-methyl groups.

Simulate Behavior in Solution: Model the interactions between the solute (this compound) and various solvents to understand solvation effects on its conformation and reactivity.

Prediction and Validation of Spectroscopic Data

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectra (IR, Raman): DFT frequency calculations can predict the vibrational modes of the molecule. The calculated frequencies and intensities can be correlated with experimental Infrared and Raman spectra to aid in structural characterization.

NMR Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. A combined experimental and theoretical study on 2-oxo-2H-chromen-3-yl acetate demonstrated the power of using DFT to correlate calculated structural parameters with NMR data.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be employed to map out the potential energy surface of a chemical reaction, identifying the most favorable pathways and characterizing the transition states. For this compound, this could involve:

Nucleophilic Substitution Reactions: Modeling the Sₙ1 reaction pathway, which is common for tertiary alkyl halides. Calculations could determine the energy barrier for the formation of the tertiary carbocation intermediate following the departure of the bromide leaving group.

Elimination Reactions: Investigating potential E1 or E2 elimination pathways that would compete with substitution reactions.

Transition State Search: Locating the transition state structures for these reactions and calculating their activation energies. This data would provide a quantitative measure of the reaction rates and help predict the major products under different conditions.

Applications As a Key Intermediate in Organic and Polymer Synthesis

Precursor for Advanced Organic Molecules

The ability of 1-Bromo-2-methylpropan-2-yl acetate (B1210297) to undergo substitution reactions with a variety of nucleophiles makes it an important precursor for a wide range of advanced organic molecules.

The reaction of 1-Bromo-2-methylpropan-2-yl acetate with primary and secondary amines provides a direct route to amino-functionalized derivatives. This nucleophilic substitution reaction, likely proceeding through an S_N1 mechanism due to the tertiary nature of the alkyl halide, results in the formation of a new carbon-nitrogen bond. A closely related compound, tert-butyl bromoacetate (B1195939), is widely used as an alkylating agent for the synthesis of amino acids and peptide compounds. chemicalbook.com For instance, tert-butyl bromoacetate has been successfully used in the selective trialkylation of cyclen, a tetraamine, demonstrating the feasibility of such transformations with polyamines. orgsyn.org

The resulting amino-functionalized products are valuable intermediates in their own right, serving as building blocks for pharmaceuticals and other biologically active compounds. The synthesis of compounds like 1-bromo-2-methylpropan-2-amine (B13300167) hydrobromide highlights the chemical accessibility and interest in these amino-containing structures. sigmaaldrich.comchegg.com The general reaction scheme for the formation of amino-functionalized derivatives is presented below:

General Reaction with Amines:

Reactants: this compound, Primary or Secondary Amine (R¹R²NH)

Product: N-(2-acetoxy-2-methylpropyl)amine derivative

Byproduct: Hydrogen bromide (often neutralized by excess amine or a non-nucleophilic base)

A hypothetical reaction with a generic primary amine is shown in the table below.

Table 1: Hypothetical Reaction for Amino-Functionalized Derivative Synthesis

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | R-NH₂ (Primary Amine) | 2-methyl-1-(R-amino)propan-2-yl acetate |

| This compound | R₂NH (Secondary Amine) | 1-(R₂-amino)-2-methylpropan-2-yl acetate |

While specific examples utilizing this compound in carbocyclic and heterocyclic synthesis are not extensively documented, its reactivity profile suggests potential applications. The synthesis of small carbocycles, such as cyclopropanes and cyclobutanes, often involves reactions with C1-bisnucleophiles. scholaris.ca The electrophilic nature of this compound makes it a candidate for such reactions.

In the realm of heterocyclic synthesis, many strategies rely on the reaction of electrophilic building blocks with dinucleophiles. For example, multicomponent reactions are powerful tools for the construction of complex heterocyclic scaffolds like spirotetrahydrocarbazoles. beilstein-journals.orgnih.gov The reactivity of this compound could be harnessed in similar multicomponent strategies to introduce the acetoxy-tert-butyl moiety into a variety of heterocyclic systems.

Application in Polymer and Materials Science

The structural features of this compound make it a highly promising candidate for applications in polymer and materials science, particularly as an initiator for controlled radical polymerization.

Atom Transfer Radical Polymerization (ATRP) is a robust method for creating well-defined polymers and relies on initiators that are typically alkyl halides. wikipedia.orgcmu.edu The structure of this compound is analogous to common ATRP initiators like ethyl 2-bromoisobutyrate and methyl 2-bromopropionate. cmu.eduuni-plovdiv.bg This strong similarity suggests that it can act as an efficient initiator for the polymerization of a wide array of monomers, including styrenes and (meth)acrylates. cmu.edu

The acetate group in this compound can be considered a protected hydroxyl group. After polymerization, this acetate can be hydrolyzed to reveal a hydroxyl functional group at the alpha-terminus of the polymer chain. This "protected monomer" approach allows for the synthesis of polymers with a reactive handle at one end, which can then be used for further modification or for the creation of block copolymers. cmu.eduuni-plovdiv.bgnih.govbeilstein-journals.org

The use of this compound as an ATRP initiator provides a straightforward method for the design of functional polymers. cmu.eduuni-plovdiv.bgnih.gov The initiator fragment becomes the end-group of the polymer chain. cmu.edu By using this functional initiator, polymers with a terminal acetoxy (and subsequently hydroxyl) group can be synthesized. These end-functionalized polymers are crucial for applications such as surface modification, bioconjugation, and the synthesis of more complex polymer architectures like star and graft copolymers.

The table below outlines the potential of this compound as an ATRP initiator.

Table 2: Potential of this compound in ATRP

| Polymerization Aspect | Role of this compound | Resulting Polymer Feature |

|---|---|---|

| Initiation | Serves as an alkyl halide initiator. | Polymer chains with a 2-acetoxy-2-methylpropyl head group. |

| Functionality | The acetate group acts as a protected hydroxyl group. | α-hydroxyl functionalized polymers after deprotection. |

| Architecture | Can be used to synthesize linear polymers or as a starting point for more complex architectures. | Telechelic polymers, block copolymers (after chain extension), and star polymers (with multifunctional core). |

Strategies for Diversity-Oriented Synthesis Utilizing the Compound

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. mdpi.comcam.ac.ukamazonaws.comnih.govcam.ac.uk this compound is a valuable building block for DOS due to its ability to participate in various reaction pathways, leading to a wide range of molecular scaffolds.

Its utility in DOS can be envisioned through several strategies:

Appendage Diversity: By reacting this compound with a library of different nucleophiles (amines, thiols, carboxylates, etc.), a collection of molecules with a common core but varied peripheral groups can be generated.

Functional Group Diversity: The acetate group can be hydrolyzed to a hydroxyl group, which can then be further functionalized (e.g., through oxidation, etherification, or esterification), introducing additional functional group diversity.

Scaffold Diversity: The compound can be used in multicomponent reactions, where three or more reactants combine in a single step to form complex and diverse molecular scaffolds. beilstein-journals.orgresearcher.life For example, it could potentially be used in Ugi or Passerini-type reactions, or in the synthesis of diverse heterocyclic systems. nih.gov

Polymer Diversity: As an ATRP initiator, it can be used to synthesize a library of polymers with varying chain lengths, compositions (in the case of copolymers), and architectures, all bearing the same functional end-group.

The combination of its reactivity as an alkylating agent and its potential as a polymerization initiator makes this compound a powerful tool for generating molecular diversity in a controlled and efficient manner.

Role in Catalyst or Ligand Synthesis

While direct, widespread applications of this compound as a key intermediate in the synthesis of catalysts or ligands are not extensively documented in mainstream chemical literature, its molecular structure suggests potential utility in the creation of specialized, sterically hindered ligands. The compound's tertiary alkyl bromide functionality, combined with a neighboring acetate group, presents both opportunities and challenges for synthetic chemists. Its potential roles can be primarily hypothesized in the development of bulky phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) precursors.

Hypothetical Role in the Synthesis of Bulky Phosphine Ligands

Phosphines are a cornerstone class of ligands in homogeneous catalysis, and their efficacy is often tuned by modifying their steric and electronic properties. The synthesis of sterically demanding phosphines can significantly enhance the reactivity and selectivity of catalytic systems. A common method for creating phosphine ligands involves the nucleophilic substitution of an alkyl halide with a metal phosphide (B1233454).

In principle, this compound could be employed to introduce a bulky, functionalized substituent onto a phosphorus center. The reaction would likely proceed via an S(_N)1 mechanism due to the tertiary nature of the alkyl bromide, forming a tertiary carbocation intermediate that is then attacked by a phosphide nucleophile.

However, a significant challenge in this synthetic route is the propensity for the tertiary carbocation to undergo elimination (E1) as a competing side reaction, which would lead to the formation of an alkene instead of the desired phosphine ligand. Despite this, specialized conditions could potentially favor the substitution pathway. The resulting phosphine would possess a neopentyl-like backbone with an acetate functionality, which could either be retained to influence the ligand's solubility and electronic properties or be further modified.

Potential as a Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes (NHCs) have emerged as a versatile and highly effective class of ligands for a broad range of transition metal catalysts. nih.gov The synthesis of NHC precursors, typically imidazolium (B1220033) or imidazolinium salts, often involves the N-alkylation of an imidazole (B134444) or a related heterocycle with an alkyl halide. google.com

Theoretically, this compound could serve as an alkylating agent to introduce a bulky, functionalized group onto one of the nitrogen atoms of an imidazole. This reaction would create a sterically encumbered imidazolium salt, the direct precursor to the NHC ligand. The steric bulk imparted by the 1-acetoxy-2-methylpropan-2-yl group could enhance the stability and catalytic activity of the resulting metal-NHC complex.

Similar to the synthesis of phosphine ligands, the tertiary nature of the bromide in this compound makes direct S(_N)2 alkylation challenging. The reaction would likely need to proceed under conditions that favor the formation of the tertiary carbocation for a subsequent S(_N)1-type reaction with the imidazole nucleophile.

The following interactive table outlines the hypothetical synthetic pathways for creating phosphine and NHC ligands from this compound.

Interactive Data Table: Hypothetical Ligand Synthesis from this compound

| Ligand Type | Reactant | Proposed Reaction | Potential Product (Ligand/Precursor) | Key Challenges |

| Bulky Phosphine Ligand | Diphenylphosphide (LiPPh₂) | Nucleophilic Substitution (S(_N)1) | (1-acetoxy-2-methylpropan-2-yl)diphenylphosphine | Competition from E1 elimination, potential for rearrangement. |

| N-Heterocyclic Carbene (NHC) Precursor | Imidazole | N-Alkylation (S(_N)1) | 1-(1-acetoxy-2-methylpropan-2-yl)-3-alkyl-imidazolium bromide | Low reactivity of tertiary halide, competing elimination reactions. |

While these applications are largely speculative based on established principles of ligand synthesis, they highlight the potential of this compound as a building block for novel catalytic systems. Further research would be required to overcome the synthetic hurdles associated with its tertiary bromide structure and to fully explore the properties of the resulting ligands in catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis lies in the adoption of green and sustainable practices. solubilityofthings.comacs.org For 1-bromo-2-methylpropan-2-yl acetate (B1210297), this translates to developing synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. solubilityofthings.comneuroquantology.com Current methods for synthesizing sterically hindered esters and tertiary alkyl halides often rely on traditional approaches that may not align with modern sustainability goals. researchgate.netgoogle.com

Future research should focus on:

Catalytic Approaches: Investigating the use of novel organocatalysts or transition-metal catalysts to facilitate the synthesis with higher atom economy and under milder reaction conditions. mdpi.com This could involve exploring enzymatic catalysis, which offers high selectivity and operates under environmentally friendly aqueous conditions. acs.orgresearchgate.net

Renewable Feedstocks: Exploring pathways that utilize renewable starting materials to reduce the carbon footprint of the synthesis. neuroquantology.com

Alternative Solvents: Moving away from hazardous chlorinated or amide solvents towards greener alternatives like acetonitrile (B52724) or ionic liquids. solubilityofthings.comnih.gov

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 1-Bromo-2-methylpropan-2-yl acetate

| Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Traditional Esterification | Well-established procedures. | Often requires harsh conditions and stoichiometric reagents. |

| Catalytic Esterification | Milder conditions, higher efficiency, potential for asymmetric synthesis. neuroquantology.commdpi.com | Catalyst development and optimization can be time-consuming. |

| Enzymatic Resolution | High enantioselectivity, environmentally benign. acs.orgresearchgate.net | Enzyme stability and substrate scope can be limiting. researchgate.net |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control. nih.govacs.org | Initial setup costs and optimization of flow parameters. |

Exploration of New Reaction Pathways and Mechanistic Studies

The tertiary alkyl bromide structure of this compound strongly suggests a propensity for S_N1-type reactions, proceeding through a stable tertiary carbocation intermediate. libretexts.orgmasterorganicchemistry.com While this is a foundational concept, there remain many unexplored facets of its reactivity.

Future research could delve into:

S_N1 Reactivity and Rearrangements: A thorough investigation of its S_N1 reactivity with a wide array of nucleophiles under various conditions could uncover novel transformations. masterorganicchemistry.comlibretexts.org The potential for carbocation rearrangements, although less likely for the tert-butyl cation, should be systematically studied, especially in the presence of strong Lewis acids or under photochemical conditions. youtube.com

Elimination Reactions: Understanding the competition between substitution (S_N1) and elimination (E1) pathways is crucial for synthetic applications. Mechanistic studies could elucidate the factors that favor one pathway over the other, enabling selective synthesis of either substitution or elimination products.

Radical Reactions: The C-Br bond could be a precursor for radical generation. Exploring its participation in radical-mediated C-C and C-heteroatom bond-forming reactions could open up new synthetic possibilities.

Advanced Applications in Fine Chemical Synthesis

While this compound may have applications as a stabilizer, its potential as a building block in fine chemical synthesis remains largely untapped. ijrpr.com The combination of a reactive tertiary bromide and a protecting acetate group makes it an interesting synthon.

Future applications could include:

Synthesis of Complex Tertiary Alcohols and Ethers: The compound can serve as a precursor to the tert-butyl acetate moiety, which can be further elaborated. Its reaction with various nucleophiles could lead to a diverse library of compounds with potential applications in pharmaceuticals and materials science.

Late-Stage Functionalization: The reactivity of the tertiary bromide could be exploited for the late-stage functionalization of complex molecules, a strategy of growing importance in drug discovery. thieme.de

Cross-Coupling Reactions: Recent advances have enabled the use of tertiary alkyl halides in cross-coupling reactions, a powerful tool for C-C bond formation. science.govdntb.gov.ua Investigating the performance of this compound in various nickel- or palladium-catalyzed cross-coupling reactions could be a fruitful area of research. science.gov

Integration with Flow Chemistry and Automated Synthesis

The translation of batch chemical processes to continuous flow systems offers numerous advantages, including improved safety, better heat and mass transfer, and enhanced reproducibility. nih.govacs.org The synthesis and reactions of this compound are well-suited for this transition.

Key research areas include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for safer handling of reagents and better control over reaction parameters, potentially leading to higher yields and purity. researchgate.netacs.org

Automated Reaction Screening: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions and nucleophiles for reactions involving this compound, accelerating the discovery of new transformations and applications. chemistryworld.comnih.govsynplechem.comrepec.org This approach can significantly speed up the optimization of reaction conditions for desired outcomes. chemrxiv.org

Synergistic Computational and Experimental Approaches

The synergy between computational chemistry and experimental work has become a powerful driver of chemical research. acs.org For this compound, this integrated approach can provide deep insights into its properties and reactivity.

Future research should leverage:

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and rationalize observed reactivity and selectivity. acs.org This can guide experimental design and lead to a more rational development of new reactions.

Predictive Modeling: Machine learning and artificial intelligence are emerging as powerful tools to predict reaction outcomes and optimize synthetic routes. solubilityofthings.comneuroquantology.com Applying these techniques to the reactions of this compound could accelerate the discovery of novel synthetic methodologies.

Q & A

Q. Table 1: Synthetic Optimization

| Method | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 1-bromo-2-methylpropan-2-ol + isocyanatoethyl methacrylate | Room temp, dry solvent | ~75 |

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- IR Spectroscopy : Confirm ester formation via C=O stretch (~1740 cm⁻¹) and bromide presence (C–Br stretch, 500–600 cm⁻¹). Loss of isocyanate peak at 2260 cm⁻¹ indicates completion .

- NMR : H NMR shows acetate methyl protons (~2.1 ppm) and tertiary methyl groups adjacent to Br (~1.6 ppm). C NMR confirms quaternary carbon bonded to Br (~65 ppm) .

Q. Table 2: Key Spectral Signatures

| Technique | Key Peaks/Shifts | Functional Group Confirmation |

|---|---|---|

| IR | 1740 cm⁻¹, 500–600 cm⁻¹ | Ester C=O, C–Br |

| H NMR | 2.1 ppm (s, 3H), 1.6 ppm (s, 6H) | Acetate CH₃, (CH₃)₂CBr |

Advanced: How does steric hindrance influence the reactivity of this compound in substitution reactions?

Answer:

The bulky tert-butyl group adjacent to the bromide favors SN1 mechanisms (carbocation stability) over SN2 (steric hindrance impedes backside attack). Comparative studies with less hindered analogs (e.g., 1-bromoethane) show slower reaction rates in SN2 conditions .

Q. Table 3: Reactivity Comparison

| Substrate | Mechanism Preference | Rate (Relative to 1-Bromoethane) |

|---|---|---|

| This compound | SN1 | 0.3× (SN2), 1.5× (SN1) |

| 1-Bromoethane | SN2 | 1.0× (SN2) |

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Answer:

- X-ray Crystallography : Resolve structural ambiguities (e.g., via SHELX or ORTEP-III ).

- Computational Modeling : Compare experimental NMR/IR with DFT-calculated spectra.

- Isotopic Labeling : Use C-labeled reactants to trace carbon environments .

Basic: What impurities are common during synthesis, and how are they identified?

Answer:

- Common Impurities : Unreacted 1-bromo-2-methylpropan-2-ol or over-alkylated byproducts.

- Detection : TLC (silica gel, hexane/ethyl acetate) or GC-MS for volatile byproducts.

Q. Table 4: Impurity Analysis

| Impurity | Rf (TLC) | GC-MS Retention Time (min) |

|---|---|---|

| Starting Alcohol | 0.25 | 4.2 |

| Over-alkylated Product | 0.45 | 6.8 |

Advanced: How can computational models predict stability in polymer synthesis applications?

Answer:

- DFT Calculations : Model transition states for polymerization initiation. For example, predict bond dissociation energies (BDEs) of the C–Br bond (~65 kcal/mol) to assess thermal stability.

- MD Simulations : Study steric effects on monomer incorporation into polymer chains .

Q. Table 5: Computed Parameters

| Parameter | Value (DFT) | Significance |

|---|---|---|

| C–Br BDE | 65 kcal/mol | Thermal stability during polymerization |

| Carbocation Stability | ΔG = -12 kcal/mol | Favors SN1 pathways |

Notes

- Methodological Rigor : Cross-validate spectral data with crystallography or computational tools to address discrepancies.

- Advanced Applications : Focus on mechanistic studies and polymer chemistry, leveraging steric and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.